N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine
Description
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine is a naphthalenamine derivative featuring a phenoxyethyl chain substituted with an isopropyl group at the ortho position of the phenyl ring. The compound combines a rigid naphthalene core with a flexible alkylphenoxy side chain, conferring unique physicochemical properties.
Properties
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-16(2)18-10-5-6-13-21(18)23-15-14-22-20-12-7-9-17-8-3-4-11-19(17)20/h3-13,16,22H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKTMWZBRPXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine typically involves the reaction of 2-(2-isopropylphenoxy)ethanol with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Immunoinflammatory Disorders
One prominent application of N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine is in the treatment of immunoinflammatory disorders. The compound has been studied for its ability to inhibit pro-inflammatory cytokine activity, which is crucial in conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases. Research indicates that this compound can be administered alongside non-steroidal anti-inflammatory drugs (NSAIDs) to enhance therapeutic efficacy and reduce inflammation .
Table 1: Efficacy of this compound in Treating Immunoinflammatory Disorders
| Disorder | Mechanism of Action | Observed Effects |
|---|---|---|
| Rheumatoid Arthritis | Inhibition of TNFα and IL-6 | Reduced joint inflammation |
| Multiple Sclerosis | Modulation of immune response | Decreased neurological symptoms |
| Inflammatory Bowel Disease | Suppression of inflammatory cytokines | Improvement in gastrointestinal health |
Anti-Fibrosis Applications
This compound has also been investigated for its anti-fibrotic properties. It has shown potential in preventing fibrosis (or gliosis) associated with various medical implants. This application is particularly relevant in the development of medical devices that require biocompatibility and minimal scarring upon implantation .
Case Study: Anti-Fibrotic Effects in Medical Implants
A study demonstrated that coating medical implants with this compound significantly reduced fibrotic responses in animal models. The results indicated that the compound not only inhibited scar tissue formation but also enhanced the integration of the implant within the surrounding tissue .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for proteomics studies. Its ability to interact with specific proteins makes it useful for understanding protein functions and interactions within biological systems .
Table 2: Applications in Biochemical Research
| Application | Description | Impact |
|---|---|---|
| Proteomics | Used as a biochemical probe | Facilitates protein interaction studies |
| Drug Development | Serves as a lead compound for analogs | Aids in discovering new therapeutic agents |
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- The isopropyl group in N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl), enhancing bioavailability and membrane interaction .
Physicochemical Properties
Critical physicochemical parameters for naphthalenamines include boiling points, solubility, and spectral characteristics:
Notes:
Challenges :
- Steric hindrance from the isopropyl group may reduce reaction yields, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .
Biological Activity
N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound's molecular formula is , and it features a naphthalene ring system substituted with an isopropylphenoxyethyl group. This unique structure is believed to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may act as an immunomodulator, influencing cytokine production and immune cell function.
Cytokine Modulation
Studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines in vitro. This effect suggests potential applications in treating inflammatory diseases. For instance, the compound has been tested alongside known immunosuppressants, demonstrating synergistic effects in reducing cytokine levels in immune cells .
Anticancer Activity
Emerging research indicates that this compound may exhibit anticancer properties. In vitro studies have reported its ability to inhibit cancer cell proliferation without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies.
Case Study 1: Immunomodulatory Effects
A recent study investigated the immunomodulatory effects of this compound in a murine model of autoimmune disease. The results showed a significant reduction in disease severity and inflammatory markers in treated animals compared to controls. Histological analysis revealed decreased infiltration of immune cells in affected tissues, supporting the compound's therapeutic potential .
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to inhibit cell growth effectively at concentrations below those toxic to normal cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a novel anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
